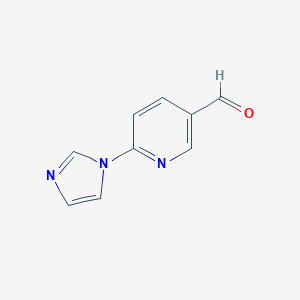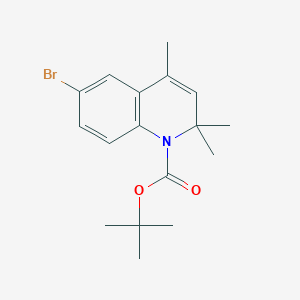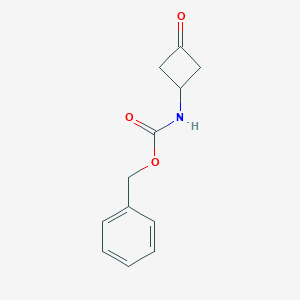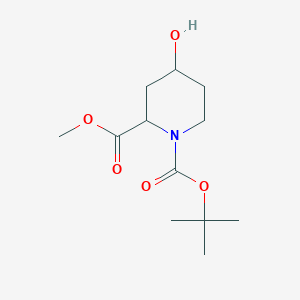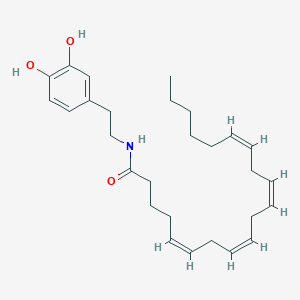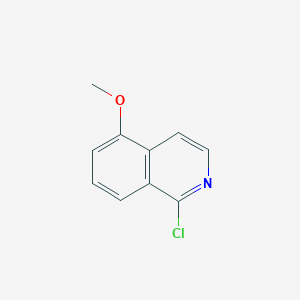
1-Chloro-5-methoxyisoquinoline
Übersicht
Beschreibung
1-Chloro-5-methoxyisoquinoline (1-CMQ) is an organic compound that is widely used in the field of organic synthesis and is also known as 1-chloro-2-methoxy-1,2,3,4-tetrahydroisoquinoline. It is a colorless solid that is soluble in most organic solvents, such as ethanol and methanol. It is a versatile intermediate for the synthesis of a variety of pharmaceuticals, including the antifungal agents miconazole and clotrimazole, the analgesic ibuprofen, and the anti-inflammatory agent indomethacin.
Wissenschaftliche Forschungsanwendungen
Chemosensor for Metal Ions
- 1-Chloro-5-methoxyisoquinoline derivatives have been studied for their potential as chemosensors. For example, a study characterizes 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, which selectively responds to Cd²⁺ ions over other metal ions, indicating its potential use in measuring Cd²⁺ concentrations in waste effluents and food products (Prodi et al., 2001).
Synthesis of Complex Quinones
- Research has been conducted on the synthesis of complex quinones using derivatives of 1-Chloro-5-methoxyisoquinoline. For instance, 1-chloro-4-methylisoquinoline-5,8-quinone and its derivatives have been obtained through multistep sequences, demonstrating the compound's versatility in organic synthesis (Croisy-Delcey et al., 1991).
Cytotoxicity and Anticancer Potential
- A new compound, 1,5‐dihydroxy‐4‐methoxyisoquinoline, has shown moderate cytotoxicity against tumor cells, highlighting its potential as an anticancer agent. This study underscores the importance of the isoquinoline ring structure in enhancing cytotoxicity (Guo et al., 2017).
Synthesis of Isoquinoline Alkaloids
- Studies on the synthesis of various isoquinoline alkaloids have been conducted, which are crucial in the field of medicinal chemistry. For instance, the synthesis of 1-methoxyisoquinoline-3,4-diamine and its derivatives has been described, showcasing the application of 1-Chloro-5-methoxyisoquinoline in creating complex molecular structures (Deady & Kachab, 1986).
Improved Synthesis Methods
- Research has focused on developing improved synthesis methods for derivatives of 1-Chloro-5-methoxyisoquinoline, such as 1-chloro-6-methoxy-isoquinolin-3-ol. These studies aim to achieve better yields, safety, and reproducibility in chemical synthesis (Zheng et al., 2009).
Selective Metal Ion-Selective Ligands
- 1-Chloro-5-methoxyisoquinoline-based compounds have been developed as highly selective ligands for metal ions. These ligands show remarkable differences in their affinities towards different metal ions, which could be significant in analytical chemistry and environmental monitoring (Bordunov et al., 1996).
Antibacterial and Antifungal Activities
- New isoquinoline alkaloids, including derivatives of 1-Chloro-5-methoxyisoquinoline, have been isolated from various sources and tested for their antibacterial and antifungal activities. These studies provide insights into the potential pharmaceutical applications of these compounds (Ma et al., 2017).
Wirkmechanismus
Target of Action
It is known that quinolines and isoquinolines, which are structurally similar to 1-chloro-5-methoxyisoquinoline, have a wide range of biological targets . These targets often include various enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.
Mode of Action
Quinolines and isoquinolines, which share a similar structure, are known to interact with their targets through a variety of mechanisms . These may include direct binding to the active site, allosteric modulation, or interference with the normal function of the target molecule. The specific mode of action would depend on the nature of the target and the specific structural features of the compound.
Biochemical Pathways
Given the structural similarity to quinolines and isoquinolines, it can be inferred that this compound may affect a variety of biochemical pathways . These could include pathways related to cell signaling, metabolism, and gene expression, among others.
Pharmacokinetics
The compound’s molecular weight (19363 g/mol) and LogP (289680) suggest that it may have favorable bioavailability .
Result of Action
Based on the known effects of structurally similar compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular levels . These could include changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression, among others.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Eigenschaften
IUPAC Name |
1-chloro-5-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-12-10(8)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHOIKSDQCZHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619510 | |
| Record name | 1-Chloro-5-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-methoxyisoquinoline | |
CAS RN |
106462-85-5 | |
| Record name | 1-Chloro-5-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-5-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




